molecular formula C10H15N3O2 B1252077 N-Benzylguanidinium acetate CAS No. 117053-38-0

N-Benzylguanidinium acetate

Cat. No. B1252077
M. Wt: 209.24 g/mol
InChI Key: VRRLMHJRNFXPRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Benzylguanidinium acetate and related compounds involves complex organic reactions. One approach includes the one-pot synthesis of pentasubstituted triguanides starting from corresponding monosubstituted guanidine derivatives, showcasing the chemical versatility of guanidine-based compounds (Štrukil et al., 2012). Another method describes the base-catalyzed condensation of benzil with 1,1-Dialkylguanidine, further highlighting the reactivity of guanidinium-based molecules (Furukawa et al., 1972).

Molecular Structure Analysis

Molecular structure analysis of guanidine derivatives, including N-Benzylguanidinium acetate, reveals complex supramolecular arrangements. Studies have shown that acetoguanamine-based compounds form rich structural patterns due to N-H⋯O/N-H⋯N interactions, indicating the potential for designing novel multi-dimensional structures (Chen et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-Benzylguanidinium acetate derivatives exhibit a range of reactivities and mechanisms. The synthesis of zwitterionic salts through reactions of N,N′-dimethylbarbituric acid, benzaldehydes, and N,N,N′,N′-tetramethylguanidine demonstrates the compound's ability to participate in complex organic reactions (Yavari et al., 2012). Additionally, benzoylguanidines have been explored for their anion-responsive systems, indicating N-Benzylguanidinium acetate's potential in sensing applications (Glasovac et al., 2018).

Physical Properties Analysis

The physical properties of N-Benzylguanidinium acetate derivatives have been studied, showing that these compounds can form stable crystalline structures and exhibit significant thermal stability. The crystal structure of 4,5-Dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamidinium acetate highlights the role of hydrogen bonding in stabilizing these structures (Kettmann & Svetlik, 2002).

Chemical Properties Analysis

The chemical properties of N-Benzylguanidinium acetate and its derivatives have been explored in various studies. These compounds have been shown to participate in a range of reactions, such as the copper(ii)-mediated amidation of phenylacetic acids, suggesting their utility in organic synthesis and potential applications in pharmaceuticals (Deng et al., 2018).

Scientific Research Applications

  • Radiopharmaceutical Applications : N-Benzylguanidinium acetate derivatives, specifically Meta-iodobenzylguanidine, are used as radiopharmaceuticals for the treatment of neuroectodermal tumors. These tumors originate from the neural crest and develop into the sympathetic nervous system. Meta-iodobenzylguanidine, labeled with 131I, acts as a radiotherapeutic metabolic agent in such tumors (Giammarile et al., 2008).

  • Cancer Research : Compounds related to N-Benzylguanidinium acetate have been synthesized and evaluated for their anticancer activities. These compounds show cytotoxic activity against various human cancer cell lines and induce apoptotic changes in cell morphology (Żołnowska et al., 2016).

  • Nanocarrier Development for Drug Delivery : Benzylguanidine, a component of N-Benzylguanidinium acetate, has been utilized to develop nanocarriers for systemic delivery of chemotherapeutic drugs. These nanocarriers target CXCR 4 positive tumors and have shown potential in enhancing tumor-targeted cellular uptake and drug delivery efficiency (Kong et al., 2020).

  • Chemical Synthesis and Molecular Structure Studies : Research on N-Benzylguanidinium acetate derivatives involves synthesis and characterization for various applications. Studies have been conducted on their molecular structures and their interactions in chemical reactions, contributing to the understanding of their properties and potential applications (Tanaka et al., 2009).

  • Development of Anticancer Agents : Research on N-Benzylguanidinium acetate derivatives includes the synthesis of novel compounds with potential anticancer effects. These studies aim to discover new therapeutic agents by understanding their chemical properties and biological activities (Štrukil et al., 2012).

Safety And Hazards

The specific safety and hazards associated with N-Benzylguanidinium acetate are not detailed in the search results. However, similar compounds, such as benzyl acetate, have been noted to potentially cause skin and eye irritation78.


properties

IUPAC Name

acetic acid;2-benzylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRLMHJRNFXPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylguanidinium acetate

CAS RN

2211-57-6
Record name N-Benzylguanidinium acetate
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